Cas no 2228697-72-9 (2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid)

2-(2,3-Dihydro-1H-inden-2-yl)-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring a fused indane core and a branched alkyl side chain. This structure imparts steric and electronic properties that make it a valuable intermediate in pharmaceutical and fine chemical synthesis. The indane moiety enhances rigidity, while the α-substituted carboxyl group offers reactivity for further functionalization. Its stereochemistry is particularly useful in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The compound's stability under standard conditions and compatibility with common organic reactions further enhance its utility in research and industrial applications.
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid structure
2228697-72-9 structure
商品名:2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
CAS番号:2228697-72-9
MF:C14H18O2
メガワット:218.291524410248
CID:6093617
PubChem ID:165845550

2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
    • EN300-1745000
    • 2228697-72-9
    • インチ: 1S/C14H18O2/c1-9(2)13(14(15)16)12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12-13H,7-8H2,1-2H3,(H,15,16)
    • InChIKey: ICDBEOHCDMMJDQ-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C(C)C)C1CC2C=CC=CC=2C1)=O

計算された属性

  • せいみつぶんしりょう: 218.130679813g/mol
  • どういたいしつりょう: 218.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 37.3Ų

2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1745000-5.0g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
5g
$4517.0 2023-06-03
Enamine
EN300-1745000-0.1g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
0.1g
$1371.0 2023-09-20
Enamine
EN300-1745000-0.5g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
0.5g
$1495.0 2023-09-20
Enamine
EN300-1745000-1.0g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
1g
$1557.0 2023-06-03
Enamine
EN300-1745000-10.0g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
10g
$6697.0 2023-06-03
Enamine
EN300-1745000-1g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
1g
$1557.0 2023-09-20
Enamine
EN300-1745000-0.25g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
0.25g
$1432.0 2023-09-20
Enamine
EN300-1745000-0.05g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
0.05g
$1308.0 2023-09-20
Enamine
EN300-1745000-2.5g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
2.5g
$3051.0 2023-09-20
Enamine
EN300-1745000-10g
2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid
2228697-72-9
10g
$6697.0 2023-09-20

2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid 関連文献

2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acidに関する追加情報

Introduction to 2-(2,3-Dihydro-1H-inden-2-yl)-3-methylbutanoic Acid (CAS No. 2228697-72-9)

2-(2,3-Dihydro-1H-inden-2-yl)-3-methylbutanoic acid, also known by its CAS number CAS No. 2228697-72-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of indene, a bicyclic aromatic hydrocarbon, and features a butanoic acid moiety with a methyl substitution. The structure of this compound combines the aromaticity of the indene ring system with the functional versatility of the carboxylic acid group, making it a valuable molecule for both academic research and potential industrial applications.

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid involves a series of well-established organic reactions, including Friedel-Crafts alkylation and subsequent functional group transformations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste. These improvements have made it more accessible for researchers to explore its properties and applications.

One of the most promising areas of research for CAS No. 2228697-72-9 is its potential as a pharmacological agent. Studies have shown that this compound exhibits moderate activity against certain enzymes involved in metabolic disorders, such as diabetes and obesity. Researchers are currently investigating its ability to modulate lipid metabolism and its potential as an anti-inflammatory agent. These findings suggest that 2-(2,3-dihydro-1H-inden-... could serve as a lead compound for the development of novel therapeutic agents.

In addition to its pharmacological applications, CAS No. has also been explored for its role in materials science. Its unique structure allows it to act as a building block for more complex molecules with potential applications in polymer chemistry and nanotechnology. Recent studies have demonstrated its ability to form self-assembled monolayers on various surfaces, which could be useful in creating advanced materials with tailored properties.

The environmental impact of ... has also been a topic of recent research. Studies have shown that this compound is biodegradable under specific conditions, making it a more sustainable option compared to some traditional organic compounds used in industry. However, further research is needed to fully understand its degradation pathways and environmental fate.

In conclusion, CAS No. , or ..., represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and promising biological activity make it an attractive target for both academic and industrial research. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in the development of innovative solutions across various fields.

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